molecular formula C5H8F3NO B6363537 (3S)-3-(Trifluoromethyl)pyrrolidin-3-ol CAS No. 2091880-51-0

(3S)-3-(Trifluoromethyl)pyrrolidin-3-ol

Cat. No.: B6363537
CAS No.: 2091880-51-0
M. Wt: 155.12 g/mol
InChI Key: PLQLGPQFZLVKTF-BYPYZUCNSA-N
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Description

(3S)-3-(Trifluoromethyl)pyrrolidin-3-ol is a chiral compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(Trifluoromethyl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and trifluoromethylating agents.

    Reaction Conditions: The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the starting material and facilitate the nucleophilic attack on the trifluoromethylating agent.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants and products.

    Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(Trifluoromethyl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidation reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reagents: Typical reduction reagents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Formation of trifluoromethyl ketones or aldehydes.

    Reduction: Formation of trifluoromethyl alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(3S)-3-(Trifluoromethyl)pyrrolidin-3-ol has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and metabolic diseases.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme mechanisms and protein-ligand interactions.

    Materials Science: The compound is utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

    Chemical Synthesis: It is employed as a reagent in various chemical synthesis processes to introduce trifluoromethyl groups into target molecules.

Mechanism of Action

The mechanism of action of (3S)-3-(Trifluoromethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding.

    Receptor Modulation: It can modulate the activity of receptors by interacting with their binding sites and altering their conformation.

    Signal Transduction Pathways: The compound may influence signal transduction pathways by affecting the activity of key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    (3S,5S)-5-(Hydroxymethyl)-3-(Trifluoromethyl)pyrrolidin-3-ol: This compound has an additional hydroxymethyl group, which may alter its chemical properties and reactivity.

    (3S,4S)-4-(Dimethylamino)pyrrolidin-3-ol: This compound contains a dimethylamino group, which can impact its biological activity and interactions.

Uniqueness

(3S)-3-(Trifluoromethyl)pyrrolidin-3-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable tool in various scientific research applications.

Properties

IUPAC Name

(3S)-3-(trifluoromethyl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)4(10)1-2-9-3-4/h9-10H,1-3H2/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQLGPQFZLVKTF-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@]1(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of tert-butyl 3-oxopyrrolidine-1-carboxylate (600 mg), trimethyl(trifluoromethyl)silane (0.57 mL), 1M N,N,N-tributylbutane-1-aminium fluoride/tetrahydrofuran solution (0.50 mL) and tetrahydrofuran (6 mL) was stirred at room temperature for 30 min. Saturated aqueous ammonium chloride solution (2 mL) and 1M N,N,N-tributylbutane-1-aminium fluoride/tetrahydrofuran solution (1 mL) were added, and the reaction mixture was stirred at room temperature for 1 hr. The mixture was extracted with ethyl acetate, washed successively with water and brine, and dried over anhydrous sodium sulfate. Insoluble material was removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give a pale-brown solid. The obtained solid was dissolved in methanol (1 mL), and 4M hydrochloric acid/ethyl acetate solution (2 mL) was added at room temperature. The reaction mixture was stirred at room temperature for 4 hr, and the reaction system was concentrated under reduced pressure. Saturated aqueous sodium hydrogen carbonate (1 mL) was added to the residue, and the mixture was extracted with ethyl acetate/tetrahydrofuran and dried over anhydrous sodium sulfate. Insoluble material was removed by filtration, and the filtrate was concentrated under reduced pressure to give the title compound (260 mg) as a brown solid.
Quantity
600 mg
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0.57 mL
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0.5 mL
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6 mL
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2 mL
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1 mL
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2 mL
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reactant
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1 mL
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